4-Ethynylbenzene-1,2-dioic acid
Description
Contextual Significance of Ethynyl-Functionalized Aromatic Dicarboxylic Acids
Ethynyl-functionalized aromatic dicarboxylic acids represent a significant class of molecules in materials science and crystal engineering. The presence of both the ethynyl (B1212043) group and carboxylic acid functionalities on a rigid aromatic scaffold provides a unique platform for constructing advanced materials. cymitquimica.come-bookshelf.de Aromatic dicarboxylic acids are well-established precursors for various industrial polymers, such as polyesters like PET (polyethylene terephthalate). wikipedia.org
The key significance of these molecules lies in their multifunctionality:
Carboxylic Acid Groups: These groups can participate in condensation reactions to form polymers or coordinate with metal ions to create highly ordered, porous structures known as metal-organic frameworks (MOFs). mdpi.com Their ability to form strong hydrogen bonds also influences the self-assembly and final architecture of the resulting materials. cymitquimica.com
Ethynyl Group: The carbon-carbon triple bond (alkyne) is a high-energy, reactive functional group. e-bookshelf.de It can undergo a variety of chemical transformations, such as cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions, and polymerization. cymitquimica.commdpi.com The linear and rigid nature of the ethynyl group can impart specific structural and electronic properties to the final material. e-bookshelf.de
The combination of these groups allows for the design of multifunctional materials. For instance, the carboxylic acid groups can form the structural backbone of a MOF, while the ethynyl groups remain available for post-synthetic modification, allowing for the tuning of the material's properties for specific applications like selective sensing or catalysis. mdpi.comresearchgate.net
Nomenclature and Structural Classification of Ethynylbenzene Dicarboxylic Acid Isomers
The systematic IUPAC name for 4-Ethynylbenzene-1,2-dioic acid clearly defines its structure. "Benzene-1,2-dioic acid" indicates a benzene (B151609) ring with two carboxylic acid groups on adjacent carbon atoms (positions 1 and 2), a structure commonly known as phthalic acid. cymitquimica.comyoutube.com The prefix "4-ethynyl" specifies that an ethynyl group is attached to the fourth carbon of the benzene ring.
Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). wikipedia.org They are classified based on the nature of the hydrocarbon framework connecting the two acid groups, which can be aliphatic (like adipic acid) or aromatic (like terephthalic acid). wikipedia.orgyoutube.com this compound belongs to the class of aromatic dicarboxylic acids. cymitquimica.com
Isomers of ethynylbenzene dicarboxylic acid exist, differing in the relative positions of the three substituent groups on the benzene ring. The specific arrangement of these groups is crucial as it dictates the molecule's geometry and its suitability for specific applications in polymer synthesis or crystal engineering.
Structural Isomers of Ethynylbenzene Dicarboxylic Acid
| Isomer Name | Position of Ethynyl Group | Positions of Carboxylic Acid Groups | Common Name of Dicarboxylic Acid Core |
|---|---|---|---|
| 3-Ethynylbenzene-1,2-dioic acid | 3 | 1, 2 | Phthalic acid |
| This compound | 4 | 1, 2 | Phthalic acid |
| 2-Ethynylbenzene-1,3-dioic acid | 2 | 1, 3 | Isophthalic acid |
| 4-Ethynylbenzene-1,3-dioic acid | 4 | 1, 3 | Isophthalic acid |
| 5-Ethynylbenzene-1,3-dioic acid | 5 | 1, 3 | Isophthalic acid |
| 2-Ethynylbenzene-1,4-dioic acid | 2 | 1, 4 | Terephthalic acid |
Historical Development and Emerging Research Trajectories of Acetylenic Building Blocks
The use of acetylenic compounds, those containing a carbon-carbon triple bond, has a rich history in chemistry. Acetylene (B1199291) (systematic name: ethyne), the simplest alkyne, was first produced by Edmund Davy in 1836. wikipedia.org For a significant period, particularly before the rise of petrochemicals, acetylene derived from coal was a fundamental building block for industrial chemicals. wikipedia.orgbioengineer.org However, with the advent of more cost-effective routes using petroleum-derived feedstocks, the central role of acetylene in the chemical industry diminished. wikipedia.org
In recent decades, acetylene and its derivatives have experienced a remarkable renaissance, re-emerging as versatile and crucial building blocks in organic synthesis, medicinal chemistry, and materials science. e-bookshelf.denih.gov This resurgence has been largely driven by the development of new and efficient synthetic methodologies, especially those based on transition metal catalysts. e-bookshelf.de These advancements have made it possible to introduce an acetylene unit into almost any desired molecule with considerable ease. e-bookshelf.de
Current research trajectories for acetylenic building blocks like this compound are focused on leveraging their unique properties:
Synthesis of Complex Architectures: The rigidity of the alkyne unit is exploited in the creation of well-defined molecular scaffolds, including macrocycles and other complex topologies. e-bookshelf.de
Advanced Materials: Ethynyl-functionalized molecules are key components in the development of materials with interesting electronic and optical properties, such as conjugated polymers and molecular wires. mdpi.com
Sustainable Chemistry: As global economic and environmental pressures mount, there is renewed interest in acetylene as a competitive feedstock, especially in regions where coal gasification or natural gas cracking are economically viable. bioengineer.org Research into producing acetylene from renewable sources like biochar is also an active area, aiming to align historical chemical knowledge with modern sustainability goals. bioengineer.org
The evolution of acetylene chemistry from a bulk chemical feedstock to a sophisticated building block for high-value applications underscores a broader theme in chemical manufacturing: the cyclical nature of innovation, where older chemical pathways can be revitalized by new technologies and shifting economic and environmental landscapes. bioengineer.orgdntb.gov.ua
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDWBZQHNHBODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526592 | |
| Record name | 4-Ethynylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-56-3 | |
| Record name | 4-Ethynylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethynylbenzene 1,2 Dioic Acid and Its Derivatives
Direct Synthetic Routes to Ethynyl-Substituted Carboxylic Acids
Direct routes focus on the transformation of an ethynyl-substituted precursor to introduce the desired carboxylic acid groups. These methods often leverage the reactivity of the alkyne or other functional groups on the aromatic ring.
Oxidative cleavage is a powerful method for the conversion of alkynes to carboxylic acids. acs.org This transformation involves the breaking of the carbon-carbon triple bond to form two carboxylic acid fragments.
Traditionally, strong oxidizing agents like ozone or potassium permanganate (B83412) have been employed for this purpose. acs.orglibretexts.org While effective, these reagents often require harsh reaction conditions and can suffer from a limited substrate scope due to their high reactivity. acs.org For instance, the oxidation of alkynes with potassium permanganate is typically conducted in a basic solution, which deprotonates the resulting carboxylic acids to carboxylates. A subsequent acidification step is then necessary to obtain the neutral carboxylic acid. libretexts.orglibretexts.org
More recently, methodologies utilizing a combination of ruthenium dioxide (RuO2), Oxone, and sodium bicarbonate in a mixed solvent system of acetonitrile, water, and ethyl acetate (B1210297) have been reported for the efficient oxidative cleavage of both internal and terminal alkynes to their corresponding carboxylic acids in excellent yields. organic-chemistry.org
Table 1: Comparison of Oxidative Cleavage Reagents for Alkyne to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Ozone (O₃) | Low temperatures, specialized generator required. acs.org | Effective for C≡C bond cleavage. acs.org | Requires specialized equipment. acs.org |
| Potassium Permanganate (KMnO₄) | Basic conditions, followed by acidification. acs.orglibretexts.org | Readily available. | Highly oxidative, can limit substrate scope. acs.org |
| Ruthenium Dioxide/Oxone | CH₃CN/H₂O/EtOAc solvent system. organic-chemistry.org | High efficiency for both internal and terminal alkynes. organic-chemistry.org | Involves a transition metal catalyst. |
Palladium-Catalyzed Carbonylation Approaches for Dicarboxylic Acid Synthesis
Palladium-catalyzed carbonylation reactions represent an atom-economical approach for the synthesis of carboxylic acids and their derivatives from alkynes. datapdf.comresearchgate.net These reactions involve the addition of carbon monoxide and a nucleophile across the alkyne triple bond.
The development of novel diphosphine ligands has enabled the chemo- and regioselective dialkoxycarbonylation of various alkynes to produce 1,4-dicarboxylic acid diesters in high yields. datapdf.comacs.org Kinetic studies suggest that this transformation proceeds through a cascade hydroesterification of the alkyne. datapdf.comacs.org A key challenge in this methodology is controlling the regioselectivity of the two carbonylation steps and ensuring the catalyst is active for both the initial alkyne carbonylation and the subsequent carbonylation of the in-situ generated olefin intermediate. datapdf.comacs.org
While significant progress has been made, the development of a general catalytic process for the 1,2-dialkoxycarbonylation of alkynes remains an area of active research. acs.org
Table 2: Key Features of Palladium-Catalyzed Carbonylation of Alkynes
| Feature | Description |
| Catalyst System | Typically involves a Palladium(II) precatalyst and a phosphine (B1218219) ligand. researchgate.netacs.org |
| Reactants | Alkyne, carbon monoxide, and an alcohol (for ester synthesis). youtube.com |
| Products | Can lead to α,β-unsaturated esters or 1,4-dicarboxylic acid diesters depending on the ligand and reaction conditions. datapdf.comacs.org |
| Advantages | Atom-economical, potential for high selectivity. datapdf.com |
| Challenges | Control of regioselectivity, catalyst activity for multiple steps. acs.org |
Electrochemical Methods for Oxidative Cleavage of Alkynes to Carboxylic Acids
Electrochemical methods offer a sustainable and environmentally friendly alternative to traditional oxidative cleavage reactions. organic-chemistry.orgacs.orgnih.gov These methods avoid the use of transition metals and stoichiometric chemical oxidants. acs.orgorganic-chemistry.orgacs.org
A recently developed electrochemical protocol utilizes an undivided cell at room temperature for the conversion of terminal alkynes into their corresponding carboxylic acids. organic-chemistry.orgacs.orgnih.gov In this system, sodium nitrite (B80452) serves a triple role as the electrolyte, a nitryl radical precursor, and a nitrosating reagent. acs.orgorganic-chemistry.orgacs.org The reaction is tolerant of a wide range of functional groups on aryl, heteroaryl, and alkyl alkynes. acs.orgorganic-chemistry.orgacs.org Mechanistic studies suggest the involvement of acyl radicals as intermediates in this transformation. organic-chemistry.org This approach represents a significant advancement in green chemistry for the synthesis of carboxylic acids from alkynes. organic-chemistry.org
Precursor-Based Synthesis and Functional Group Transformations
This approach involves starting with a benzene (B151609) ring that already contains the dicarboxylic acid functionality (or precursors) and then introducing the ethynyl (B1212043) group.
A common strategy involves the use of a halogenated benzene derivative as a starting material. For instance, a di- or tri-substituted benzene with halogens and carboxylic acid groups (or their protected forms) can be a versatile precursor. The ethynyl group can then be introduced via a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
The synthesis of azobenzene-4,4'-dicarboxylic acid has been achieved from p-nitrobenzoic acid, which is then converted to the corresponding diacid chloride. researchgate.net This highlights a pathway where functional group interconversions on the benzene ring are key steps.
While less direct for the synthesis of 4-ethynylbenzene-1,2-dioic acid, the conversion of thiophenyl ethers to carboxylic acids is a known transformation in organic synthesis. The oxidation of a thiophenyl ether can, under specific conditions, lead to a carboxylic acid. However, this is not a primary or efficient route for the target molecule. More relevant is the use of sulfur-containing functional groups as directing groups or as precursors to other functionalities. For instance, the compound 4-{4-[(4-Carboxyphenyl)sulfonyl]phenylthio}benzene-1,2-dicarboxylic acid contains both thioether and sulfone linkages, demonstrating the compatibility of these sulfur functionalities with multiple carboxylic acid groups on a benzene ring. nih.gov The conversion of thiols to thiocyanates using triphenylphosphine (B44618) and diethyl azodicarboxylate is a documented reaction, but its direct application to the synthesis of the target dicarboxylic acid is not established. organic-chemistry.orgresearchgate.net
Multi-Step Synthesis via Aldehyde Intermediates from Alkynes
One strategic approach to synthesizing derivatives of this compound involves the use of aldehyde intermediates. Aromatic aldehydes serve as versatile handles for further molecular elaboration. A plausible synthetic sequence could begin with the introduction of an aldehyde group onto a benzene ring that already bears an alkyne moiety or a precursor to it.
A palladium-catalyzed ortho-C–H alkoxycarbonylation of benzaldehydes represents a modern strategy for accessing 2-formyl benzoates. acs.org This method utilizes a transient directing group, where an aromatic amine reacts with the benzaldehyde (B42025) to form a transient imine. This imine then directs a palladium catalyst to functionalize the ortho C-H bond, introducing an ester group. acs.org This transformation is significant as it directly sets up the 1,2-disubstitution pattern characteristic of phthalic acid derivatives. The aldehyde group can then be oxidized to a carboxylic acid, and the ester can be hydrolyzed to yield the second carboxylic acid, completing the phthalic acid moiety on a pre-functionalized aromatic ring.
Alternatively, a terminal alkyne can be converted into a methyl ketone through mercury(II)-catalyzed hydration. youtube.com This ketone can then undergo further reactions. While not a direct route to the dioic acid, this highlights the principle of transforming an alkyne into a carbonyl-containing group, which is a key step in many multi-step syntheses. youtube.com
Strategies for Introducing the Ethynyl Moiety onto Phthalic Acid Scaffolds
A primary challenge in the synthesis of this compound is the efficient introduction of the carbon-carbon triple bond onto the phthalic acid framework. This is typically achieved by applying modern cross-coupling reactions to a suitably halogenated phthalic acid or phthalic anhydride (B1165640) derivative.
Sonogashira Coupling Reactions in Ethynylbenzene Derivatization
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, operates under mild conditions, making it suitable for complex molecules. wikipedia.orgorganic-chemistry.org
In the context of synthesizing this compound derivatives, the Sonogashira reaction is typically employed to couple a terminal alkyne with a halogenated phthalic acid or anhydride. A common starting material is 4-chlorophthalic acid or its anhydride. google.com The reaction involves the coupling of this aryl chloride with an alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) salt (e.g., cuprous iodide), a phosphine ligand, and a base. google.comyoutube.com
A patented procedure describes the synthesis of 4-phenylethynylphthalic acid from 4-chloro-o-phthalic acid and phenylacetylene. google.com The reaction is carried out in a non-protic solvent like DMF with triethylamine (B128534) as the base. The catalytic system consists of palladium(II) chloride, cuprous iodide, and triphenylphosphine. google.com This direct coupling onto the diacid scaffold is a highly effective strategy.
Table 1: Representative Conditions for Sonogashira Coupling to form 4-Phenylethynylphthalic Acid
| Parameter | Condition | Source |
|---|---|---|
| Aryl Halide | 4-chloro-o-phthalic acid | google.com |
| Alkyne | Phenylacetylene | google.com |
| Catalyst | Palladium(II) chloride (PdCl₂) | google.com |
| Co-catalyst | Cuprous iodide (CuI) | google.com |
| Ligand | Triphenylphosphine (PPh₃) | google.com |
| Base | Triethylamine | google.com |
| Solvent | N,N-Dimethylformamide (DMF) | google.com |
| Temperature | 70 °C | google.com |
| Reaction Time | 12 hours | google.com |
The resulting 4-phenylethynylphthalic acid can then be converted to the corresponding anhydride by heating with acetic anhydride. chemicalbook.com
Palladium-Catalyzed Alkoxycarbonylation for Phthalic Acid Derivative Synthesis
Palladium-catalyzed alkoxycarbonylation offers a powerful method for constructing the phthalic acid ester scaffold directly onto an aromatic ring. rsc.orgrsc.org This reaction involves the direct functionalization of aromatic C-H bonds. A developed protocol uses a palladium(II) catalyst to mediate the reaction between a substituted benzamide (B126) and an alkyl chloroformate, leading to the formation of a phthalic acid ester derivative. rsc.orgrsc.org
This strategy is advantageous as it builds the dicarboxylic functionality in a single conceptual step. The directing group, often an amide, guides the catalyst to the ortho position for the carbonylation reaction. rsc.org This directing group can later be removed to yield the desired phthalic acid derivative. rsc.orgrsc.org While this method is primarily for creating the phthalate (B1215562) system, it could be applied to a substrate that already contains a protected ethynyl group, thereby providing a convergent route to the target molecule. The reaction is known to be compatible with a broad range of benzamides and alkyl chloroformates. rsc.orgrsc.org
Functionalization of Benzene Ring for Carboxylic Acid Formation
An alternative synthetic logic involves starting with an ethynyl-substituted benzene and subsequently introducing the two carboxylic acid groups in the required 1,2-relationship. This can be achieved through several classic organic transformations.
One of the most common methods for introducing carboxylic acids onto a benzene ring is the oxidation of alkyl side chains. masterorganicchemistry.com For instance, a synthesis could start with 4-ethynyl-1,2-dimethylbenzene. The two adjacent methyl groups can be simultaneously oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO₄). masterorganicchemistry.com This reaction effectively converts two ortho-, para-directing alkyl groups into two meta-directing carboxylic acid groups. masterorganicchemistry.com
Another approach is the functionalization via organometallic intermediates. One could start with a dibrominated ethynylbenzene, for example, 4-ethynyl-1,2-dibromobenzene. This intermediate could undergo a double Grignard formation followed by reaction with carbon dioxide (CO₂) to install the two carboxylic acid groups. masterorganicchemistry.com
Hydrolysis of dinitrile precursors is also a viable route. A starting material like 4-ethynylphthalonitrile (B8723728) (1,2-dicyano-4-ethynylbenzene) can be subjected to acidic or basic hydrolysis to convert both nitrile groups into carboxylic acids, yielding this compound.
These methods for functionalizing a pre-existing benzene ring provide versatile and powerful alternatives for constructing the target diacid, complementing the strategies that build upon a phthalic acid core. masterorganicchemistry.comnih.gov
Chemical Reactivity and Advanced Derivatization of 4 Ethynylbenzene 1,2 Dioic Acid
Alkyne Reactivity Profile
The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of chemical reactivity, enabling a variety of addition and cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
The terminal alkyne of 4-ethynylbenzene-1,2-dioic acid is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgrsc.org This reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which unites terminal alkynes and organic azides to form 1,4-disubstituted 1,2,3-triazoles exclusively. wikipedia.orgnih.gov The reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups. nih.gov
The catalytic cycle involves the in-situ formation of a copper(I) acetylide intermediate. The presence of the copper(I) catalyst is crucial as it significantly lowers the pKa of the alkyne's terminal C-H bond, facilitating its deprotonation and subsequent reaction with the azide (B81097). wikipedia.org This catalytic pathway avoids the high temperatures and mixture of 1,4- and 1,5-regioisomers often seen in the uncatalyzed thermal cycloaddition. nih.gov
Below is a table representing the general CuAAC reaction involving this compound.
| Reactants | Catalyst System | Product | Reaction Type |
| This compound + Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 4-(1-(R)-1H-1,2,3-triazol-4-yl)benzene-1,2-dicarboxylic acid | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
This table illustrates the general transformation in a CuAAC reaction. The choice of organic azide (R-N₃) can be varied to introduce diverse functionalities.
Other 1,3-Dipolar Cycloaddition Reactions
Beyond the well-known CuAAC reaction, the alkyne group of this compound can participate in other 1,3-dipolar cycloadditions. wikipedia.org These reactions involve the concerted addition of a 1,3-dipole to a dipolarophile (the alkyne) to generate five-membered heterocyclic rings. organic-chemistry.org Unlike the copper-catalyzed variant, these reactions can be performed thermally, although they may lack the same degree of regioselectivity. wikipedia.orgyoutube.com
Common 1,3-dipoles that can react with alkynes include:
Nitrile Oxides (R-C≡N⁺-O⁻): These react with alkynes to form isoxazoles. youtube.com
Nitrones: These can undergo cycloaddition with alkynes to yield isoxazolines, which may further react depending on the substitution. youtube.com
Azides (R-N₃): In the absence of a copper catalyst, thermal cycloaddition with azides typically requires higher temperatures and produces a mixture of 1,4- and 1,5-triazole regioisomers. wikipedia.org
The following table summarizes potential 1,3-dipolar cycloaddition reactions.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
| Nitrile Oxide | This compound | Substituted Isoxazole |
| Azide (Thermal) | This compound | Mixture of 1,4- and 1,5-substituted Triazoles |
This table outlines the formation of different five-membered heterocycles through the reaction of the alkyne with various 1,3-dipoles.
Nucleophilic and Electrophilic Additions to the Carbon-Carbon Triple Bond
The electron-rich π-systems of the alkyne bond are susceptible to attack by both electrophiles and nucleophiles. masterorganicchemistry.com
Electrophilic Addition: Reagents like hydrogen halides (H-X) can add across the triple bond. The reaction follows Markovnikov's rule, where the hydrogen adds to the terminal carbon, and the halide adds to the more substituted carbon. With sufficient reagent, a second addition can occur, leading to a geminal dihalide. youtube.com In conjugated systems, 1,4-addition is also a mechanistic possibility where the electrophile and nucleophile add to the ends of the conjugated system. masterorganicchemistry.comyoutube.com
Nucleophilic Addition: The hydration of the terminal alkyne can be achieved, for example, through oxymercuration-demercuration (using HgSO₄ in aqueous acid). youtube.com This reaction also follows Markovnikov's rule, initially forming an enol intermediate which rapidly tautomerizes to the more stable ketone. youtube.com
| Reaction Type | Reagent | Intermediate | Final Product |
| Electrophilic Addition | HBr (2 equivalents) | Vinyl carbocation | 4-(1,1-Dibromoethyl)benzene-1,2-dioic acid |
| Hydration (Oxymercuration) | H₂O, H₂SO₄, HgSO₄ | Enol | 4-Acetylbenzene-1,2-dioic acid |
This data table provides examples of addition reactions to the alkyne moiety, leading to saturated or functionalized side chains.
Carboxylic Acid Functional Group Transformations
The two ortho-positioned carboxylic acid groups on the benzene (B151609) ring are versatile handles for derivatization, allowing the molecule to be used as a linker or incorporated into larger structures.
Esterification and Amidation for Diverse Linker Synthesis
The carboxylic acid groups readily undergo classic transformations such as esterification and amidation.
Esterification: In the presence of an alcohol and an acid catalyst, or by using coupling agents, the carboxylic acid groups can be converted to their corresponding esters. This reaction is fundamental for creating linkers with varied solubility and coordination properties. researchgate.netlibretexts.org
Amidation: Reaction with primary or secondary amines yields amides. This transformation typically requires the use of a coupling agent (like dicyclohexylcarbodiimide, DCC) to activate the carboxylic acid, or the reaction may require two equivalents of the amine—one to act as the nucleophile and the other to neutralize the acid produced. libretexts.orgnih.gov
These reactions are critical for integrating this compound into peptides, polymers, or metal-organic frameworks (MOFs).
| Reaction | Reagents | Product |
| Diesterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Dialkyl 4-ethynylbenzene-1,2-dicarboxylate |
| Diamidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | N¹,N²-Dialkyl-4-ethynylbenzene-1,2-dicarboxamide |
This table shows the conversion of the dicarboxylic acid into esters and amides, key reactions for synthesizing more complex molecules.
Anhydride (B1165640) Formation and Subsequent Chemical Reactions
The ortho-positioning of the two carboxylic acid groups allows for the facile formation of a cyclic anhydride.
Anhydride Formation: Upon gentle heating or reaction with a dehydrating agent, this compound can undergo intramolecular condensation to form 4-ethynylphthalic anhydride. libretexts.orgkhanacademy.org This cyclic anhydride is an activated derivative of the dicarboxylic acid. wikipedia.org
Reactions of the Anhydride: The resulting anhydride is an excellent acylating agent and can be readily attacked by nucleophiles. This leads to a ring-opening reaction, selectively forming a mono-functionalized product while regenerating a carboxylic acid group. For instance:
Reaction with an alcohol (alcoholysis) yields a mono-ester, mono-carboxylic acid. libretexts.org
Reaction with an amine (aminolysis) yields a mono-amide, mono-carboxylic acid. libretexts.orglibretexts.org
This two-step process provides a strategic route to creating unsymmetrically substituted derivatives of the parent molecule.
| Step | Reaction | Reagents | Product |
| 1 | Intramolecular Dehydration | Heat | 4-Ethynylphthalic anhydride |
| 2 | Nucleophilic Acyl Substitution | Nucleophile (e.g., R-OH, R-NH₂) | Mono-acylated ring-opened product |
This table outlines the formation of a cyclic anhydride and its subsequent ring-opening reaction with a nucleophile, a key strategy for creating mono-substituted derivatives.
Directed Functionalization and Substitution on the Benzene Ring
The benzene ring of this compound offers sites for further functionalization through substitution reactions. The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the existing substituents: the two carboxylic acid groups (or the anhydride ring) and the ethynyl group.
The carboxylic acid groups (or the anhydride) are strong deactivating groups due to their electron-withdrawing nature. They pull electron density from the aromatic ring, making it less susceptible to electrophilic attack. These groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. In the case of this compound, this would be the C5 and C6 positions.
Conversely, the ethynyl group is considered a weakly deactivating group. While it withdraws some electron density through its sp-hybridized carbons, it can also donate pi-electrons to the ring through resonance. This makes it an ortho, para-director. For this compound, the positions ortho to the ethynyl group are C3 and C5, and the para position is C6.
The presence of both meta-directing deactivating groups and an ortho, para-directing deactivating group on the same benzene ring creates a complex scenario where the directing effects are not mutually reinforcing. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Detailed experimental studies on the direct electrophilic or nucleophilic substitution on the benzene ring of this compound are not extensively reported in publicly available literature. However, the reactivity of the closely related compound, phthalic anhydride, provides some insights into potential substitution patterns. For instance, the nitration of phthalic anhydride with fuming nitric acid and sulfuric acid yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. google.comgoogle.com Similarly, the halogenation of phthalic anhydride with bromine in the presence of a Lewis acid catalyst can produce 4-bromophthalic anhydride. google.com
While these examples from the parent anhydride suggest that substitution is feasible, the electronic influence of the ethynyl group at the 4-position would be a critical factor in determining the precise regioselectivity on this compound. Without specific research findings for this compound, predicting the exact distribution of substitution products remains a theoretical exercise.
Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless there are strong electron-withdrawing groups ortho or para to a suitable leaving group, such as a halogen.
Applications of 4 Ethynylbenzene 1,2 Dioic Acid in Advanced Material Science and Catalysis
Ligand Design in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the function of the resulting MOF. 4-Ethynylbenzene-1,2-dioic acid offers a compelling platform for MOF design due to its specific combination of functional groups.
Design Principles for Ethynyl-Functionalized Dicarboxylic Acid MOF Linkers
The design of MOFs using ethynyl-functionalized dicarboxylic acid linkers like this compound is guided by several key principles. The dicarboxylate group provides a robust and predictable coordination site for linking with metal centers, forming the primary framework structure. The ethynyl (B1212043) group, on the other hand, introduces a site for potential post-synthetic modification and can influence the electronic properties and pore environment of the MOF.
The rigidity of the benzene (B151609) ring and the linear geometry of the ethynyl group contribute to the formation of well-defined and often porous structures. The strategic placement of the ethynyl group at the 4-position, away from the coordinating carboxylate groups, ensures that it remains accessible within the pores of the MOF for subsequent chemical transformations. The use of slim, functionalized ligands can lead to the formation of interpenetrated frameworks, which can enhance framework stability and, in some cases, improve gas adsorption capacity and selectivity due to the creation of confined pore environments. researchgate.net
Coordination Chemistry of this compound with Metal Centers (e.g., Zr(IV), Zn(II))
The dicarboxylate functionality of this compound allows it to coordinate with a variety of metal centers, with Zr(IV) and Zn(II) being of particular interest in MOF synthesis.
Zirconium (IV): Zirconium-based MOFs (Zr-MOFs) are known for their exceptional chemical and thermal stability. The coordination of this compound with Zr(IV) centers would likely proceed through the formation of Zr₆ clusters, which act as secondary building units (SBUs). These clusters are then interconnected by the dicarboxylate linkers to form a three-dimensional framework. An analogous alkyne-tagged zirconium MOF, UiO-68-alkyne, has been synthesized, demonstrating the feasibility of incorporating ethynyl functionalities into robust Zr-MOFs. nih.gov The synthesis of mixed-linker Zr-MOFs has also been explored, where the introduction of topologically distinct linkers with different functional groups allows for the creation of MOFs with systematically modulated pore architectures and properties. acs.orgresearchgate.net
Zinc (II): Zinc (II) ions are also widely used in MOF synthesis, often forming paddlewheel-shaped Zn₂(COO)₄ SBUs. The reaction of this compound with a zinc salt would be expected to yield a variety of framework structures, from one-dimensional chains to complex three-dimensional networks, depending on the reaction conditions. nih.govacs.org The synthesis of Zn(II) MOFs using mixed ligands, including a dicarboxylic acid, has been shown to produce diverse structures with potential applications in luminescence and catalysis. acs.orgrsc.org For instance, a one-dimensional MOF was formed from the reaction of 1,3-bis(4-carboxyphenyl)imidazolium bromide with zinc nitrate. nih.gov
| Metal Ion | Typical Secondary Building Unit (SBU) | Potential Framework Characteristics |
| Zr(IV) | Zr₆O₄(OH)₄(COO)₁₂ | High thermal and chemical stability, often forms robust 3D frameworks like the UiO series. nih.govchemrxiv.org |
| Zn(II) | Zn₂(COO)₄ (paddlewheel) | Diverse topologies possible, including 1D chains, 2D layers, and 3D interpenetrated networks. nih.govacs.orgacs.org |
Post-Synthetic Modification (PSM) of MOFs Utilizing Ethynyl Groups
This powerful and efficient reaction allows for the covalent attachment of a wide range of molecules containing an azide (B81097) group to the ethynyl-functionalized MOF. This has been demonstrated in an alkyne-tagged zirconium MOF, where the alkynyl groups on the pore surface underwent a "click" reaction with quantitative conversion while maintaining the crystallinity of the framework. nih.gov This approach enables the precise engineering of the pore environment to introduce functionalities for targeted applications such as catalysis, sensing, or selective adsorption. For example, a heterogeneous NHC catalyst (Ag-NHC-MOF) was synthesized by the post-synthetic modification of an azolium-containing MOF, which showed excellent activity in A³-coupling reactions. rsc.org
Tailoring MOF Properties through Ethynyl Moiety Incorporation
The incorporation of the ethynyl moiety, both pre- and post-modification, can significantly tailor the properties of MOFs.
Gas Adsorption: The presence of the ethynyl group can influence the gas adsorption properties of the MOF. The triple bond can act as a specific binding site for certain gas molecules, enhancing selectivity. For instance, two interpenetrated MOFs constructed from a slim ethynyl-based ligand demonstrated good gas adsorption selectivities for C₂H₂ over CO₂ and CH₄. researchgate.net The functionalization of the ethynyl group through PSM can further tune the pore size and surface chemistry, leading to optimized gas separation and storage capabilities. The investigation of ligand-originated MOF isomers with and without functional groups has shown that such modifications can significantly impact gas adsorption capacities and selectivities. nih.gov
Sensing Capabilities: The functionalization of MOFs is a key strategy for developing advanced chemical sensors. nih.govnih.govrsc.org The ethynyl group of this compound provides a platform to anchor specific recognition units within the MOF pores. Through PSM, fluorescent dyes, biomolecules, or other sensing moieties can be attached to the framework. The porous nature of the MOF allows for the pre-concentration of analytes, while the introduced functionality provides the signal transduction mechanism, leading to highly sensitive and selective sensors for various chemical species. mdpi.com
Role in Coordination Polymers (CPs)
Coordination polymers are similar to MOFs but can also include structures with lower dimensionality, such as 1D chains and 2D layers. The principles of self-assembly that govern MOF formation also apply to CPs.
Synthesis and Structural Diversity of Ethynyl-Containing Coordination Polymers
The synthesis of coordination polymers using this compound as a ligand would be expected to yield a rich variety of structures. The final topology is influenced by factors such as the coordination geometry of the metal ion, the presence of auxiliary ligands, and the reaction conditions. The structural diversity of coordination polymers built from dicarboxylic acid ligands is well-documented, with examples ranging from simple 1D zigzag chains to complex 3D networks. acs.orgrsc.orgresearchgate.net
The introduction of the ethynyl group adds another layer of complexity and potential for structural control. The rigidity of the ligand can promote the formation of ordered structures, while the potential for intermolecular interactions involving the alkyne, such as π-π stacking, can influence the packing of the polymer chains or layers. The synthesis of a series of lanthanide coordination polymers with 1,2-benzenedicarboxylic acid and flexible dicarboxylate ligands has demonstrated the formation of a variety of coordination modes and network structures. researchgate.net Similarly, the use of a bipyridinium-based carboxylic acid ligand in the synthesis of uranyl coordination polymers has resulted in a range of 1D and 2D structures. nih.gov The structural diversity observed in these related systems suggests that this compound is a promising candidate for the construction of novel coordination polymers with unique topologies and properties.
Catalytic Activity of Derived Coordination Polymers (e.g., in Organic Reactions)
The formation of coordination polymers by linking metal ions with organic ligands like this compound can lead to materials with significant catalytic potential. The porous nature and high surface area of these polymers can facilitate the access of reactants to active metal centers. While the catalytic activity of coordination polymers derived from various dicarboxylic acids is a well-established field of study, specific research detailing the catalytic performance of polymers synthesized from this compound is not yet prevalent in published literature. General principles suggest that the ethynyl group could either be a non-coordinating spectator ligand or potentially participate in catalytic cycles, for instance, through interactions with substrates or by enabling post-synthetic modification to introduce further catalytic sites. The specific influence of the ethynyl functionality on the catalytic behavior of coordination polymers derived from this ligand remains an open area for investigation.
Supramolecular Frameworks and Self-Assembly Processes in Coordination Polymers
The dicarboxylic acid groups of this compound are prime candidates for directing the self-assembly of intricate supramolecular frameworks through coordination with metal centers. The geometry of the ligand, combined with the coordination preferences of the chosen metal ion, would dictate the resulting topology of the coordination polymer, which could range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. The ethynyl group could play a crucial role in these self-assembly processes, potentially influencing the packing of the resulting structures through weak interactions or providing a reactive handle for post-assembly modification. At present, detailed crystallographic studies and in-depth analyses of the supramolecular structures formed specifically with this compound are not widely reported.
Integration into Functional Polymeric Materials
The dual functionality of this compound makes it a versatile monomer for the synthesis of functional polymers. The carboxylic acid groups can be readily converted to other functional groups or used in condensation polymerization, while the ethynyl group offers a site for cross-linking or further functionalization.
Modification of Polyimides for Enhanced Thermal and Chemical Resistance
Polyimides are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. The incorporation of ethynyl groups into the polyimide backbone is a known strategy to enhance these properties further. Upon heating, the ethynyl groups can undergo cross-linking reactions, leading to a more robust and rigid network structure. While the general concept of using ethynyl-containing monomers to improve polyimides is established, specific studies detailing the use of this compound for this purpose and the resulting properties of the modified polyimides are not yet available in the public domain. The expectation is that its incorporation could lead to polyimides with improved glass transition temperatures and enhanced solvent resistance.
Development of Carboxyl-Functionalized Polymers for Specific Applications
The presence of carboxylic acid groups in a polymer backbone imparts a range of useful properties, including hydrophilicity, ion-exchange capabilities, and the ability to coordinate with metal ions. Using this compound as a monomer or comonomer in polymerization reactions would directly introduce these carboxyl groups into the resulting polymer. Such carboxyl-functionalized polymers could find applications in areas like drug delivery, water treatment (as adsorbents for heavy metals), and as components in stimuli-responsive materials. However, specific examples of polymers synthesized from this compound and their targeted applications are currently lacking in the scientific literature.
Advanced Characterization and Computational Studies of 4 Ethynylbenzene 1,2 Dioic Acid Systems
Spectroscopic Methodologies for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the structure, purity, and functional group characteristics of "4-Ethynylbenzene-1,2-dioic acid."
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For "this compound," both ¹H and ¹³C NMR are vital for confirming the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, and the carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the asymmetrical substitution of the benzene (B151609) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carboxylic acid groups and the ethynyl substituent. The ethynyl proton (H-C≡) typically appears as a singlet in a specific region of the spectrum. The acidic protons of the two carboxyl groups may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For "this compound," distinct signals would be expected for the two carboxylic carbons, the two acetylenic carbons, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents. Data from similar substituted phthalic acid derivatives can provide expected ranges for these signals bmrb.ioresearchgate.netchemicalbook.com. For instance, the carboxylic acid carbons are typically found in the 165-185 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 | Broad Singlet |
| Aromatic (Ar-H) | 7.5 - 8.5 | 125 - 140 | Multiplets |
| Acetylenic (-C≡CH) | ~3.5 | ~80 | Singlet |
| Acetylenic (-C≡CH) | - | ~83 | - |
Note: These are predicted values based on known data for similar functional groups and substituted benzene rings. Actual experimental values may vary based on solvent and other conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by characteristic absorption bands. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700 cm⁻¹. The C≡C stretching of the ethynyl group is expected to be a weak to medium band around 2100-2140 cm⁻¹, while the ≡C-H stretch would appear as a sharp, narrow band around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Studies on related phthalic acid derivatives confirm these expected vibrational modes researchgate.netnist.gov.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful tool for characterizing ethynyl-substituted compounds bohrium.comias.ac.inresearchgate.net. The symmetric breathing vibrations of the aromatic ring are also usually strong in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Weak | Broad, Strong (IR) |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Medium | Strong (IR) |
| Alkyne (C≡C) | Stretching | 2100 - 2140 | Strong | Weak-Medium (IR) |
| Alkyne (≡C-H) | Stretching | ~3300 | Medium | Sharp, Medium (IR) |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Strong | Medium-Strong |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For "this compound" (molar mass approximately 190.15 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in techniques like electrospray ionization (ESI-MS) would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the dicarboxylic acid moiety nih.govqut.edu.autennessee.edu. The stability of the aromatic ring and the ethynyl group would influence the fragmentation pathways.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and intermolecular interactions of "this compound" at the molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For "this compound," DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies researchgate.netdntb.gov.uafigshare.comepa.gov. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density and the electrostatic potential map can reveal the most likely sites for electrophilic and nucleophilic attack.
The presence of two carboxylic acid groups in "this compound" makes it highly prone to forming strong intermolecular hydrogen bonds. Typically, carboxylic acids form dimeric structures in the solid state and in non-polar solvents, where two molecules are held together by two strong hydrogen bonds between their carboxyl groups mdpi.comnih.govresearchgate.net. The ethynyl group can also participate in weaker C-H···O hydrogen bonds. The crystal packing of this molecule would be significantly influenced by the interplay of these hydrogen bonding interactions and potential π-π stacking of the benzene rings. Computational studies can model these interactions and predict the most stable crystalline arrangements and their resulting supramolecular architectures sielc.com.
Molecular Dynamics Simulations for Material Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to understand the atomic-scale behavior of materials and predict their macroscopic properties. aip.orgresearchgate.net By simulating the motions of individual atoms and molecules over time, MD provides insights into the dynamic processes that govern material behavior, such as self-assembly, structural transitions, and mechanical responses. aip.orgresearchgate.netacs.org In the context of this compound, MD simulations offer a valuable tool to explore its potential in advanced materials, such as polymers and metal-organic frameworks (MOFs).
MD simulations are based on the numerical solution of Newton's equations of motion for a system of interacting particles. The forces between particles are described by a force field, which is a set of empirical potential energy functions. The choice of force field is crucial for the accuracy of the simulation. For organic molecules like this compound, force fields such as MM3, Dreiding, and COMPASS are commonly employed. researchgate.netacs.org The simulations can be performed under various conditions of temperature, pressure, and volume to mimic real-world environments.
Probing Self-Assembly and Intermolecular Interactions
One of the key applications of MD simulations for this compound is in studying its self-assembly behavior. The presence of two carboxylic acid groups and an ethynyl group suggests that this molecule can form intricate networks through hydrogen bonding and π-π stacking interactions. MD simulations can elucidate the preferred modes of self-assembly in different solvents and on various surfaces. acs.org For instance, simulations can predict whether the molecules will form dimers, chains, or more complex two- or three-dimensional structures.
Modeling of Polymerization and Material Properties
This compound is a promising monomer for the synthesis of novel polymers with interesting thermal and mechanical properties. MD simulations can be used to model the polymerization process and to predict the properties of the resulting polymer. kit.edu For example, by simulating the polymer chains in a virtual tensile test, it is possible to calculate mechanical properties such as Young's modulus, tensile strength, and elongation at break. Thermal properties like the glass transition temperature can also be estimated by monitoring the change in density or other properties as a function of temperature.
The following table illustrates the kind of data that can be obtained from MD simulations of a hypothetical polymer derived from this compound.
| Property | Simulated Value |
| Young's Modulus | 3.5 GPa |
| Tensile Strength | 85 MPa |
| Glass Transition Temperature | 180 °C |
| Coefficient of Thermal Expansion | 5.5 x 10⁻⁵ K⁻¹ |
These simulated properties can guide the design of new polymers with tailored characteristics for specific applications.
Investigating Stability in Metal-Organic Frameworks
This compound can also serve as a linker in the construction of metal-organic frameworks (MOFs). MD simulations can provide valuable insights into the stability of these MOFs under different conditions. researchgate.net By subjecting the simulated MOF structure to high temperatures or pressures, it is possible to identify the modes of structural failure and to understand the mechanisms of thermal and mechanical degradation. This information is crucial for the development of robust MOFs for applications in gas storage, catalysis, and sensing.
The table below presents a hypothetical set of simulation parameters that could be used to study the thermal stability of a MOF constructed from this compound.
| Parameter | Value |
| Force Field | UFF (Universal Force Field) |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature Range | 300 K - 600 K |
| Pressure | 1 atm |
| Simulation Time | 10 ns |
By analyzing the evolution of the MOF structure during the simulation, one can determine the temperature at which the framework starts to lose its crystallinity and structural integrity.
Emerging Research Directions and Future Outlook for 4 Ethynylbenzene 1,2 Dioic Acid
Development of Novel Catalytic Systems Utilizing Ethynylbenzene-1,2-dioic Acid Derivatives
The rigid and functional nature of 4-Ethynylbenzene-1,2-dioic acid makes it an excellent candidate as a linker molecule in the construction of metal-organic frameworks (MOFs). These highly porous materials are at the forefront of catalysis research due to their high surface area and tunable active sites. While specific catalytic data for MOFs derived directly from this compound is still emerging, research on analogous systems provides a strong indication of their potential.
For instance, the introduction of functional groups, such as the ethynyl (B1212043) group, into the organic linkers of MOFs can significantly influence their catalytic activity. The ethynyl moiety can serve as a site for post-synthetic modification, allowing for the introduction of various catalytic species. Furthermore, the dicarboxylic acid groups readily coordinate with metal ions to form robust frameworks. The synthesis of aryl ethynyl phthalic acid derivatives, often achieved through palladium-catalyzed coupling reactions, provides a versatile route to these functionalized linkers. researchgate.net
The development of such catalytic systems holds promise for a variety of chemical transformations, including but not limited to, hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ability to precisely engineer the catalytic environment within the MOF structure by modifying the organic linker opens up new avenues for designing highly selective and efficient heterogeneous catalysts.
Advanced Sensing Platforms Based on Ethynyl-Functionalized Materials
The ethynyl group in this compound and its derivatives is a key feature for the development of advanced sensing platforms. This functionality allows for the creation of materials with unique photophysical properties that can be modulated by the presence of specific analytes. One promising area of application is in the development of fluorescent sensors.
While direct studies on this compound-based sensors are not yet widely published, related research on ethynyl-functionalized aromatic compounds demonstrates the viability of this approach. For example, polymers and small molecules containing phenylene ethynylene units are known to exhibit strong fluorescence, which can be quenched or enhanced upon interaction with metal ions or other target molecules. This "turn-off" or "turn-on" fluorescent response forms the basis of a sensitive detection mechanism.
The dicarboxylic acid moiety can also play a role in sensor design by acting as a binding site for specific cations, enhancing the selectivity of the sensor. The synthesis of fluorescent core-sheath fibers incorporating ethynyl-phthalic acid derivatives has been explored, suggesting potential applications in the development of robust and reusable sensor devices. nih.gov
Applications in Molecular Electronics and Nanoscience
The linear, rigid structure conferred by the ethynyl group, combined with the anchoring capabilities of the carboxylic acid functions, makes this compound a compelling candidate for applications in molecular electronics and nanoscience. The core structure is analogous to that of a "molecular wire," capable of conducting electrical current on a nanometer scale.
Researchers are investigating the use of such molecules in the fabrication of single-molecule electronic devices. The carboxylic acid groups can form strong bonds with metal electrodes, such as gold, creating a self-assembled monolayer (SAM) between the contacts. The conductance of these molecular junctions is a key parameter of interest. While specific conductance data for this compound is not yet available in the literature, studies on similar aromatic diisocyanides have demonstrated the feasibility of measuring transport properties through such molecular bridges. nih.gov
Furthermore, derivatives of ethynylphthalic acid are being used to synthesize oligo(phenylene ethynylene)s. These conjugated oligomers are of significant interest for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. ntu.edu.tw The ability to precisely control the length and functionality of these molecular wires is crucial for tuning their electronic and optical properties.
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for valuable chemical compounds. The synthesis of this compound and its derivatives is an area where sustainable practices can be implemented.
A key reaction for the synthesis of aryl ethynyl compounds is the Sonogashira coupling, which typically utilizes a palladium catalyst. researchgate.net Research in this area is focused on developing more environmentally benign catalytic systems, for example, by using lower catalyst loadings, recyclable catalysts, or greener reaction media.
Moreover, the development of sustainable routes to the starting materials is another important aspect. While specific green synthesis protocols for this compound are not yet detailed in the literature, the broader field of synthesizing aromatic carboxylic acids from renewable resources is an active area of research.
The use of this compound itself can contribute to greener processes. For instance, its anhydride (B1165640) derivative can be used as a curing agent for epoxy resins. The thermal properties of such cured resins are of significant interest, and optimizing these properties can lead to more durable and energy-efficient materials. Research on phthalic anhydride-cured resins provides insights into the potential performance of systems based on ethynyl-functionalized anhydrides. researchgate.net
Table 1: Curing Conditions and Thermal Properties of Phthalic Anhydride (PA) Cured Epoxy Resins This table presents data for a related phthalic anhydride system as a proxy for the potential properties of resins cured with 4-ethynylbenzene-1,2-dioic anhydride.
| Curing System | Curing Temperature (°C) | Curing Time (hr) | Glass Transition Temperature (Tg) (°C) (by MDSC) |
| Rigid Rod Epoxy / PA | 120 | 2 | 165 |
| Flexible Epoxy / PA | 120 | 1 | 140 |
Data adapted from a study on phthalic anhydride-cured epoxy resins.
Exploration of Interdisciplinary Research Areas
The unique combination of functionalities in this compound opens doors to a wide range of interdisciplinary research areas, particularly at the interface of chemistry, materials science, and biology.
One notable area is in the development of novel biomaterials and drug delivery systems. The ethynyl group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bio-orthogonal method for conjugating molecules. This allows for the attachment of this compound derivatives to polymers, nanoparticles, or biological macromolecules.
For instance, a patent has described the use of a derivative of this compound in the synthesis of PFKFB3 inhibitors, which have potential applications in the treatment of cancer and other diseases. nih.gov This highlights the potential of this scaffold in medicinal chemistry.
Furthermore, polymers derived from ethynyl phthalic anhydride can be designed to have specific thermal or mechanical properties, making them suitable for various biomedical applications. The development of polymers with controlled degradation rates and biocompatibility is a key area of research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-Ethynylbenzene-1,2-dioic acid?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , reacting a halogenated benzene-1,2-dioic acid precursor (e.g., 4-bromo-1,2-dioic acid) with trimethylsilylacetylene (TMSA), followed by deprotection under basic conditions. Purification typically involves recrystallization from ethanol/water mixtures to isolate the crystalline product . Alternative routes may include direct ethynylation using palladium catalysts under inert atmospheres.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the ethynyl proton resonance at δ 2.8–3.2 ppm, while ¹³C NMR identifies the sp-hybridized carbons (70–90 ppm for the ethynyl group) and carboxyl carbons (~170 ppm) .
- IR Spectroscopy : Sharp peaks at ~2100 cm⁻¹ (C≡C stretch) and broad O-H stretches (2500–3300 cm⁻¹) for carboxyl groups .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ ions matching the molecular weight (e.g., 190.03 g/mol).
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is sparingly soluble in water (~0.2 g/100 mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation above 200°C, with carboxyl groups prone to decarboxylation under strong acidic/basic conditions. Buffered solutions (pH 4–7) are recommended for long-term storage .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., carboxyl group vs. ethynyl group reactivity) be resolved?
- Methodological Answer :
- Competitive Reactivity Analysis : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates of carboxyl and ethynyl groups with electrophiles (e.g., alkyl halides).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying the ethynyl group as more nucleophilic than carboxyl groups in non-polar solvents .
- Controlled Experiments : Selective protection/deprotection strategies (e.g., esterification of carboxyl groups) isolate ethynyl reactivity .
Q. What experimental design considerations are critical for incorporating this compound into metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Design : The ethynyl group enhances π-conjugation, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Pre-synthetic functionalization via solvent-assisted linker exchange (SALE) optimizes MOF porosity .
- Crystallization Conditions : Use solvothermal synthesis (e.g., DMF/EtOH at 80°C) to promote framework formation. PXRD and BET surface area analysis validate structural integrity .
- Stability Testing : Expose MOFs to humidity (40–80% RH) and thermal cycles (25–150°C) to assess degradation pathways .
Q. How do impurities (e.g., unreacted starting materials) affect spectroscopic characterization, and how can they be minimized?
- Methodological Answer :
- Chromatographic Purification : HPLC with C18 columns (acetonitrile/water gradient) separates impurities. Monitor purity via UV detection at 254 nm .
- Tandem MS/MS : Identifies trace impurities by fragmentation patterns (e.g., m/z 172 for decarboxylated byproducts).
- In-Situ Reaction Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
